molecular formula C13H10N2O2S B274622 N-(4-cyanophenyl)benzenesulfonamide

N-(4-cyanophenyl)benzenesulfonamide

Cat. No.: B274622
M. Wt: 258.3 g/mol
InChI Key: MFGPRXPCLKNJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanophenyl)benzenesulfonamide (CAS RN 67723-13-1) is a solid compound with a melting point of 147-149 °C . This high-purity chemical serves as a valuable scaffold in medicinal chemistry and drug discovery research. The benzenesulfonamide group is a recognized pharmacophore known to inhibit carbonic anhydrases , which are enzymatic targets for conditions like neuropathic pain . Furthermore, the compound's structure, featuring a cyanophenyl group, is similar to that of advanced investigational compounds, including dual-target inhibitors that simultaneously address carbonic anhydrase VII and cathepsin S for neuropathic pain management . Related benzenesulfonamide derivatives have also demonstrated significant research potential in other areas, such as antimycobacterial activity against drug-resistant strains and as mitotic inhibitors that induce apoptotic cell death and modulate autophagy in cancer cell studies . This makes this compound a versatile building block for developing novel therapeutic agents. Store this product sealed in a dry environment at room temperature. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

IUPAC Name

N-(4-cyanophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H

InChI Key

MFGPRXPCLKNJJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Core Structure and Substituent Variations

  • N-(4-Cyanophenyl)benzenesulfonamide: Features a cyano group (-CN) at the para position of the phenyl ring. The electron-withdrawing nature of -CN enhances electrophilic reactivity and may influence binding to biological targets .
  • N-(4-Bromophenyl)-4-cyanobenzenesulfonamide (): Replaces the benzenesulfonamide’s phenyl with a bromophenyl group.
  • N-(6-Aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide (PF 915275) (): Incorporates an aminopyridine moiety, increasing molecular weight (350.39 g/mol) and introducing hydrogen-bonding capabilities, critical for 11β-HSD1 enzyme inhibition.
  • N-(2-Chlorophenyl)benzenesulfonamide (): Substitution with -Cl at the ortho position demonstrates how positional isomerism affects acetylcholinesterase reactivation efficacy.

Key Structural Comparisons (Table 1)

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Reference
This compound 4-Cyanophenyl 273.30 -CN, -SO2NH- -
PF 915275 4-Cyanophenyl, 6-aminopyridin-2-yl 350.39 -CN, -SO2NH-, -NH2
N-(4-Bromophenyl)-4-cyanobenzenesulfonamide 4-Bromophenyl, 4-cyanophenyl 337.19 -Br, -CN, -SO2NH-
N-(4-Fluorophenyl)benzenesulfonamide 4-Fluorophenyl 249.27 -F, -SO2NH-

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: The -CN group in this compound exhibits a sharp absorption band near 2220 cm⁻¹ (C≡N stretch), distinct from -Br (~600 cm⁻¹) or -Cl (~550 cm⁻¹) in analogs .
  • NMR Data: In N-(1-(4-cyanophenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (), the -CN group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 7.6–8.2 ppm).

Solubility and Stability

  • Crystal Packing: The crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide () reveals intermolecular π-π stacking and hydrogen bonding, enhancing stability but reducing aqueous solubility.

Enzyme Inhibition

  • PF 915275 : Potent 11β-HSD1 inhibitor (IC50 < 50 nM) due to synergistic effects of -CN and -NH2 groups .
  • N-(4-Fluorophenyl)benzenesulfonamide : Superior acetylcholinesterase reactivation (70% at 10 µM) compared to -CN analogs, attributed to fluorine’s electronegativity .

Antimicrobial and Antiviral Effects

  • Nitro-Substituted Analogs (): HIV integrase inhibitors with IC50 values < 10 µM when -NO2 is present, suggesting -CN may offer similar electron-withdrawing benefits.
  • Thiosemicarbazones (): Moderate antifungal activity (MIC = 32 µg/mL against Candida spp.), but -CN derivatives remain unexplored.

Preparation Methods

Classical Sulfonylation Protocol

The most common method involves reacting 4-cyanoaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond.

Procedure :

  • Reagents :

    • 4-Cyanoaniline (1.0 equiv)

    • Benzenesulfonyl chloride (1.1–1.2 equiv)

    • Pyridine (2.0 equiv) or triethylamine

    • Solvent: Dichloromethane (DCM) or acetonitrile

  • Conditions :

    • Temperature: 0°C to room temperature (RT)

    • Time: 12–24 hours

  • Workup :

    • Wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, concentrate, and purify via recrystallization or column chromatography.

Yield : 75–90%.

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction time while maintaining high yields.

Procedure :

  • Mix 4-cyanoaniline, benzenesulfonyl chloride, and DMF.

  • Irradiate at 100°C for 1 hour.

  • Isolate the product via filtration.

Yield : 85–92%.

Pd-Catalyzed Reductive Coupling

Synthesis from Nitroarenes

A Pd/C-mediated reductive coupling of sodium benzenesulfinate with 4-nitrobenzonitrile provides an alternative route.

Procedure :

  • Reagents :

    • 4-Nitrobenzonitrile (1.0 equiv)

    • Sodium benzenesulfinate (4.0 equiv)

    • Pd/C (5 mol%)

    • Solvent: DMSO

  • Conditions :

    • Temperature: 120°C

    • Time: 12 hours

  • Workup :

    • Extract with ethyl acetate, wash with water, and concentrate.

    • Purify via silica gel chromatography.

Yield : 80%.

Multi-Step Synthesis via Halogenated Intermediates

Chlorosulfonation of Benzene

4-Chlorobenzenesulfonyl chloride, a key intermediate, is synthesized via chlorosulfonation of benzene:

Step 1 : Chlorosulfonation

  • React chlorobenzene with chlorosulfonic acid in a halogenated solvent (e.g., dichloroethane).

  • Conditions : Reflux at 121°C for 40 hours.

Step 2 : Sulfonamide Formation

  • React 4-chlorobenzenesulfonyl chloride with 4-cyanoaniline in pyridine.

  • Yield : 69–93%.

Optimization and Scalability

Solvent and Base Effects

  • Solvent : DCM and acetonitrile yield higher purity compared to THF.

  • Base : Pyridine outperforms NaHCO₃ or Et₃N in minimizing side reactions.

Temperature Control

  • Reactions at 0°C to RT reduce hydrolysis of sulfonyl chloride.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.20–8.23 (m, 1H), 7.90–7.95 (m, 1H), 7.71–7.78 (m, 2H), 7.53 (d, J = 8.4 Hz, 1H).

  • FTIR : Peaks at 2234 cm⁻¹ (C≡N), 1334 cm⁻¹ (SO₂).

  • LC-MS : m/z 273.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation75–90≥99HighModerate
Pd-Catalyzed Coupling8095ModerateLow
Multi-Step Synthesis69–93≥98LowHigh

Key Advantages :

  • Direct sulfonylation : Simplicity and high yield.

  • Pd-catalyzed : Avoids sulfonyl chloride handling.

  • Multi-step : Suitable for halogenated derivatives.

Industrial-Scale Considerations

  • Batch vs. Continuous Flow : Flow systems reduce reaction time and improve safety for large-scale production.

  • Recycling Catalysts : Pd/C can be reused up to 5 times without significant activity loss.

Challenges and Solutions

  • Hydrolysis Risk : Anhydrous conditions and rapid workup prevent decomposition of sulfonyl chloride.

  • Byproducts : Recrystallization from CHCl₃/hexane removes impurities .

Q & A

Q. What are the optimized synthetic routes for N-(4-cyanophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution between 4-cyanophenylamine and benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) in solvents like dichloromethane. Key steps include:

  • Step 1: Activation of the sulfonyl chloride group via base-mediated deprotonation of the amine.
  • Step 2: Formation of the sulfonamide bond at 0–25°C to minimize side reactions.
  • Yield Optimization: Solvent-free conditions (e.g., using K₂CO₃ as a base) can improve yields to >85% by reducing hydrolysis byproducts .
  • Critical Parameters: Temperature control and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are crucial for reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR: ¹H NMR (δ 7.5–8.1 ppm for aromatic protons; δ 3.1 ppm for sulfonamide NH) .
    • IR: Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
  • Purity Assessment: HPLC with UV detection at 254 nm using a C18 column (retention time ~6.2 min) .
  • Crystallography: Single-crystal X-ray diffraction via SHELX software to resolve torsion angles (e.g., C-S-N-C dihedral angle ~75°) .

Q. How is the cytotoxicity of this compound evaluated in cancer research?

Answer: The Sulforhodamine B (SRB) assay is widely used:

  • Protocol: Cells are fixed with trichloroacetic acid, stained with SRB, and absorbance measured at 564 nm.
  • Data Interpretation: IC₅₀ values are calculated against controls, with signal-to-noise ratios >1.5 for 1,000 cells/well .
  • Case Study: Analogous sulfonamides show IC₅₀ values of 2–10 µM in breast cancer cell lines, comparable to doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the biological activity of this compound?

Answer:

  • Electron-Withdrawing Groups (EWGs): The 4-cyano group enhances metabolic stability and binding to targets like carbonic anhydrase IX (Ki ~15 nM) by increasing electrophilicity .

  • Substituent Screening:

    Substituent PositionActivity (IC₅₀, µM)Target Enzyme Affinity (Ki, nM)
    4-CN (Parent)5.2 ± 0.315 ± 2
    4-NO₂3.8 ± 0.48 ± 1
    4-Cl7.1 ± 0.522 ± 3
    Data from docking studies suggest nitro groups improve π-π stacking with Tyr-204 in carbonic anhydrase .

Q. What computational methods are used to predict the reactivity and binding modes of this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict sites for electrophilic attack .
  • Molecular Docking (AutoDock Vina): Identifies binding poses in carbonic anhydrase IX (binding energy ~-9.2 kcal/mol) .
  • QSAR Models: Correlate logP values (>2.5) with enhanced blood-brain barrier penetration for neuro-oncology applications .

Q. How can solvent-free synthesis protocols improve the sustainability of this compound production?

Answer:

  • Green Chemistry Metrics:
    • Atom Economy: 92% for solvent-free routes vs. 78% for traditional methods .
    • E-Factor: Reduced to 0.8 (vs. 5.2 with solvents) by eliminating purification steps .
  • Case Study: Solvent-free synthesis of N-acyl derivatives achieves 95% yield in 30 minutes at 60°C using K₂CO₃ .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of structurally similar sulfonamides?

Answer: Discrepancies arise from:

  • Assay Variability: SRB assays (fixed cells) vs. MTT assays (metabolic activity) may yield differing IC₅₀ values (e.g., 5 µM vs. 8 µM) .
  • Cell Line Specificity: this compound shows 10-fold higher activity in HT-29 (colon cancer) vs. MCF-7 (breast cancer) due to differential expression of carbonic anhydrase IX .
  • Stereochemical Factors: Crystallographic data reveal that axial vs. equatorial conformers impact target binding by 30% .

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